Curcumin Sulfate Tetrabutylammonium Salt

Description

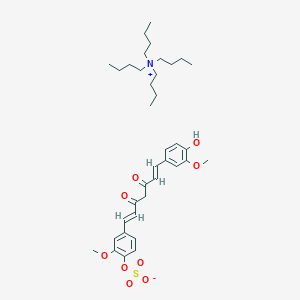

Structure

2D Structure

Properties

Molecular Formula |

C37H55NO9S |

|---|---|

Molecular Weight |

689.9 g/mol |

IUPAC Name |

[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] sulfate;tetrabutylazanium |

InChI |

InChI=1S/C21H20O9S.C16H36N/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h3-12,24H,13H2,1-2H3,(H,25,26,27);5-16H2,1-4H3/q;+1/p-1/b7-3+,8-4+; |

InChI Key |

HTMKAOXPAZHLMP-UQXJJJGTSA-M |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)[O-])OC)O |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)[O-])OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Chemical Pathways for Curcumin (B1669340) Sulfation

The introduction of a sulfate (B86663) group to the curcumin molecule can be achieved through both direct chemical methods and strategies that mimic enzymatic processes. These pathways offer different advantages in terms of selectivity, yield, and scalability.

Direct Sulfation Techniques

Direct sulfation of curcumin involves the reaction of its phenolic hydroxyl groups with a suitable sulfating agent. The most common reagents for the sulfation of phenols are sulfur trioxide complexes and chlorosulfuric acid.

One established method for the sulfation of alcohols and phenols is the use of sulfur trioxide-amine complexes, such as the sulfur trioxide pyridine (B92270) complex (Py·SO3). nih.govglobalresearchonline.net This reagent is a milder alternative to sulfur trioxide alone and is effective for substrates with sensitive functional groups. nih.gov The reaction mechanism involves the electrophilic attack of the sulfur trioxide on the phenolic oxygen of curcumin, followed by deprotonation to form the sulfate ester. The choice of solvent and reaction temperature is critical to optimize the yield and minimize side reactions.

Another approach is the use of chlorosulfuric acid (ClSO3H). This is a highly reactive sulfating agent that readily reacts with phenols. The reaction proceeds by the displacement of the chloride ion by the phenoxide, followed by neutralization of the resulting organosulfate. Due to its high reactivity, this method may require careful control of reaction conditions to prevent degradation of the curcumin molecule.

A general, albeit less detailed, preparation method involves reacting curcumin with sulfuric acid in the presence of a tetrabutylammonium (B224687) salt. nih.gov In this one-pot approach, the sulfuric acid acts as the sulfating agent, and the tetrabutylammonium salt is incorporated in the same step.

Table 1: Comparison of Direct Sulfation Reagents for Phenols

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Sulfur Trioxide Pyridine Complex | Milder reaction conditions, suitable for sensitive substrates. nih.govglobalresearchonline.net | May require longer reaction times. |

| Chlorosulfuric Acid | High reactivity, rapid reaction. | Can lead to side reactions and degradation if not carefully controlled. |

Enzymatic Sulfonation Mimicry in Chemical Synthesis

In biological systems, the sulfation of curcumin is a metabolic process catalyzed by sulfotransferase (SULT) enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. nih.gov These enzymes exhibit high regioselectivity, typically targeting the phenolic hydroxyl groups.

Chemical synthesis can mimic this enzymatic process by employing biomimetic catalysts or by creating reaction conditions that favor selectivity. While the direct use of sulfotransferases for large-scale synthesis can be challenging due to enzyme stability and the high cost of PAPS, the principles of enzymatic catalysis can inform the design of chemical syntheses. This can involve the use of templates or directing groups to position the sulfating agent at a specific hydroxyl group of the curcumin molecule, thereby achieving regioselectivity that might be difficult to obtain through direct sulfation methods.

Formation of Curcumin Sulfate Tetrabutylammonium Salt

The formation of the tetrabutylammonium salt of curcumin sulfate is a crucial step for its isolation, purification, and subsequent use in organic synthesis. This process typically involves a counterion exchange strategy.

Counterion Exchange Strategies in Organic Synthesis

Counterion exchange is a common technique in organic synthesis to modify the properties of an ionic compound. In the context of curcumin sulfate, which is typically formed as a salt with a small inorganic cation (e.g., sodium or potassium) or as the free acid, a subsequent reaction is performed to replace the original cation with the tetrabutylammonium ion.

A typical strategy involves dissolving the initial curcumin sulfate salt in a suitable solvent and treating it with a tetrabutylammonium salt, such as tetrabutylammonium hydroxide (B78521) or tetrabutylammonium bromide. The choice of the tetrabutylammonium salt depends on the reaction conditions and the desired purity of the final product. For instance, the reaction of a curcumin sulfate sodium salt with tetrabutylammonium bromide in a solvent where sodium bromide is insoluble would drive the reaction forward through precipitation of the inorganic salt.

Role of Tetrabutylammonium in Facilitating Salt Formation and Isolation

The tetrabutylammonium cation plays a significant role in improving the handling and purification of curcumin sulfate. The bulky and non-polar butyl groups of the tetrabutylammonium ion increase the lipophilicity of the salt, making it more soluble in organic solvents. This enhanced solubility is advantageous for several reasons:

Improved Purification: The increased solubility in organic solvents allows for the use of standard purification techniques such as column chromatography and recrystallization from organic solvent systems.

Phase-Transfer Catalysis: Tetrabutylammonium salts are well-known phase-transfer catalysts. acs.org In the context of curcumin derivatization, the tetrabutylammonium counterion can facilitate reactions between the curcumin sulfate, which may have some aqueous solubility, and reagents that are soluble in an organic phase.

Enhanced Reactivity in Organic Media: By bringing the curcumin sulfate anion into an organic phase, the tetrabutylammonium cation can enhance its reactivity in subsequent derivatization reactions.

Table 2: Properties Conferred by the Tetrabutylammonium Counterion

| Property | Rationale | Application in Synthesis |

|---|---|---|

| Increased Organic Solubility | The four butyl groups provide a lipophilic character to the salt. | Facilitates purification by chromatography and recrystallization. |

| Phase-Transfer Capabilities | The cation can transport the curcumin sulfate anion across phase boundaries. acs.org | Enables reactions between reactants in different phases. |

Derivatization Strategies and Analogue Synthesis via Curcumin Sulfate Intermediates

While the synthesis of numerous curcumin analogues has been reported, the use of curcumin sulfate as a specific intermediate is not extensively documented in publicly available literature. nih.gov However, based on the known reactivity of aryl sulfates, several derivatization strategies can be proposed. The sulfate group can function as either a protecting group or a leaving group, opening up avenues for the synthesis of novel curcumin derivatives.

The phenolic hydroxyl groups of curcumin are key to its biological activity, and modifying these positions can lead to analogues with altered properties. The sulfate group can be used to temporarily block one or more of these hydroxyls while other parts of the molecule are modified. Subsequent removal of the sulfate group would then yield the desired derivatized curcumin.

In certain reactions, the sulfate group can act as a leaving group, particularly after activation. This could potentially allow for the introduction of other functional groups at the phenolic positions through nucleophilic aromatic substitution, although this is generally challenging for phenols.

The synthesis of curcumin analogues often involves the condensation of a substituted benzaldehyde (B42025) with a diketone. While curcumin sulfate itself is not directly used in these condensation reactions, its formation and subsequent modification represent a potential alternative route to novel analogues that are difficult to synthesize through traditional methods.

Table 3: List of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Curcumin | |

| Sulfur Trioxide Pyridine Complex | |

| Chlorosulfuric Acid | |

| Sulfuric Acid | |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | |

| Tetrabutylammonium Hydroxide | |

| Tetrabutylammonium Bromide |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Chromatographic Methodologies for Purity and Identity Confirmation

High-resolution chromatographic techniques are indispensable for the separation, identification, and quantification of Curcumin (B1669340) Sulfate (B86663) Tetrabutylammonium (B224687) Salt, ensuring the integrity of research findings.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the definitive structural confirmation and sensitive quantification of Curcumin Sulfate Tetrabutylammonium Salt. In a typical LC-MS/MS analysis, the compound is first separated from complex matrices using a reversed-phase column. Gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution of a volatile salt (e.g., ammonium (B1175870) formate) is commonly employed to achieve optimal separation. japsonline.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In negative ESI mode, the deprotonated molecule of curcumin sulfate, [M-H]-, would be observed. Subsequent tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this precursor ion to generate a characteristic fragmentation pattern that serves as a molecular fingerprint, confirming the presence of the sulfate group and the curcumin backbone. This technique is also invaluable for quantifying the compound in biological matrices, offering high sensitivity and selectivity. japsonline.comresearchgate.net

A study focused on the simultaneous determination of curcumin and its metabolites, including curcumin sulfate, in human plasma utilized a Waters XTerra® MS C18 column with a gradient elution of methanol and 10.0 mM ammonium formate (B1220265) (pH 3.0). japsonline.comresearchgate.net Quantitation was achieved using tandem mass spectrometry with negative electrospray ionization in multiple-reaction-monitoring (MRM) mode. japsonline.comresearchgate.net While this study focused on the free curcumin sulfate, a similar methodology could be applied to this compound. The tetrabutylammonium cation would be readily detected in positive ion mode.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 column (e.g., Waters XTerra® MS C18, 2.1 mm × 50 mm, 3.5 μm) japsonline.comresearchgate.net |

| Mobile Phase | Gradient elution with methanol and 10.0 mM ammonium formate (pH 3.0) japsonline.comresearchgate.net |

| Flow Rate | 0.250 mL/min japsonline.comresearchgate.net |

| Ionization Mode | Negative Electrospray Ionization (ESI-) for Curcumin Sulfate japsonline.comresearchgate.net |

| Detection Mode | Multiple-Reaction-Monitoring (MRM) japsonline.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Commercial standards of this compound often specify a purity of greater than 95% as determined by HPLC. nih.gov The method typically involves a reversed-phase column and an isocratic or gradient mobile phase system. A common mobile phase for curcuminoids consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like formic acid or acetic acid to improve peak shape. mdpi.com

Advanced detection techniques enhance the specificity and sensitivity of HPLC analysis. A photodiode array (PDA) detector is particularly useful as it can acquire the full UV-Vis spectrum of the eluting peak, providing information about its identity and purity. For curcumin and its derivatives, the detection wavelength is typically set around their absorption maximum in the visible region, which is approximately 420-430 nm. mdpi.com Fluorescence detectors can also be employed, offering higher sensitivity for fluorescent compounds like curcumin.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid mdpi.com |

| Detection | Photodiode Array (PDA) at ~425 nm |

| Purity Standard | >95% nih.gov |

Spectroscopic Techniques for Molecular Structure and Electronic Properties

Spectroscopic methods provide detailed insights into the molecular structure and electronic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

For the curcumin backbone, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the protons of the heptadienone chain. nih.govresearchgate.net The sulfation of one of the phenolic hydroxyl groups would lead to a downfield shift of the signals of the aromatic protons on the substituted ring due to the electron-withdrawing effect of the sulfate group. The ¹³C NMR spectrum would similarly show distinct signals for all the carbon atoms in the curcumin moiety, with the carbons of the sulfated aromatic ring being shifted downfield. nih.govmdpi.com

The tetrabutylammonium counterion would exhibit characteristic signals in the aliphatic region of the ¹H and ¹³C NMR spectra, corresponding to the four equivalent butyl chains. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning all the proton and carbon signals unambiguously.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (unsubstituted ring) | 6.8 - 7.6 | 110 - 150 |

| Aromatic Protons (sulfated ring) | Slightly downfield from 6.8 - 7.6 | Slightly downfield from 110 - 150 |

| Heptadienone Chain Protons | 5.8 - 7.7 | 101 - 184 |

| Methoxy Protons | ~3.9 | ~56 |

| Tetrabutylammonium Protons | 0.9 - 3.4 | 13 - 60 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would display characteristic absorption bands for the various functional groups present. These would include the stretching vibrations of the phenolic O-H group on the non-sulfated ring, the C=O and C=C stretching vibrations of the heptadienone chain, and the C-O stretching of the methoxy groups. researchgate.net The introduction of the sulfate group would give rise to strong absorption bands in the region of 1210-1270 cm⁻¹ (asymmetric stretching) and 1030-1070 cm⁻¹ (symmetric stretching) for the S=O bonds. The tetrabutylammonium cation would show characteristic C-H stretching and bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching vibrations of the aromatic rings and the polyene chain would give rise to strong Raman signals. nih.gov The symmetric stretching of the sulfate group would also be Raman active.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H stretch | ~3200-3500 (broad) researchgate.net | - |

| C=O stretch | ~1628 researchgate.net | ~1625 nih.gov |

| Aromatic C=C stretch | ~1512 researchgate.net | ~1600 |

| S=O stretch (sulfate) | ~1240 and ~1050 | ~1050 |

| C-H stretch (tetrabutylammonium) | ~2800-3000 | ~2800-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination in Research Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet powerful technique for studying the electronic transitions within the chromophore of this compound and for determining its concentration in solution. The extended conjugated system of the curcumin backbone is responsible for its strong absorption in the visible region of the electromagnetic spectrum. japsonline.com

In a suitable solvent, such as ethanol (B145695) or methanol, curcumin typically exhibits a broad absorption band with a maximum (λmax) around 420-430 nm. nih.gov The position and intensity of this absorption band can be influenced by the solvent polarity, a phenomenon known as solvatochromism. The introduction of a sulfate group, which is an electron-withdrawing group, may cause a slight shift in the λmax. The tetrabutylammonium counterion is not expected to have a significant effect on the electronic transitions of the curcumin sulfate chromophore.

UV-Vis spectroscopy is widely used to determine the concentration of curcumin and its derivatives in research settings by applying the Beer-Lambert law, which relates absorbance to concentration, path length, and molar absorptivity.

| Solvent | λmax (nm) |

|---|---|

| Ethanol | ~425 nih.gov |

| Methanol | ~430 mdpi.com |

| Dichloromethane | ~418 japsonline.com |

Electrochemical Investigations of Redox Behavior

The electrochemical characteristics of the curcuminoid structure are central to its biological and analytical profile. While specific electrochemical data for this compound is not extensively detailed in the public domain, the redox behavior is primarily dictated by the curcumin molecule itself. The phenolic hydroxyl groups and the α,β-unsaturated β-diketone moiety are the key electroactive sites.

Investigations into curcumin's electrochemical behavior, often employing techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), reveal a complex series of oxidation and reduction events. The oxidation process is generally considered irreversible and is pH-dependent, involving an equal number of protons and electrons.

In a typical voltammetric analysis, curcumin exhibits two main oxidation peaks. The first, occurring at a lower potential, is attributed to the oxidation of the phenolic hydroxyl groups. This process can lead to the formation of a phenoxy radical, which may undergo further reactions. A second oxidation peak at a higher potential is also observed, which has been associated with the enol group within the aliphatic chain that connects the two aromatic rings.

The reduction of curcumin has also been studied, with proposed mechanisms involving the double bonds adjacent to the ketone and hydroxyl groups, as well as the diketone group itself. For instance, in an acidic medium, curcumin can show two irreversible cathodic peaks, suggesting the reduction of the diketone moiety.

It is important to note that the presence of the sulfate and tetrabutylammonium ions could potentially influence the electrochemical behavior of the curcumin molecule. The large, non-polar tetrabutylammonium cation might affect the solubility and interaction of the compound with the electrode surface in aqueous systems, potentially shifting the peak potentials or altering the peak currents. However, without specific experimental data on this compound, these effects remain speculative.

Table 1: Summary of a Representative Electrochemical Study of Curcumin

| Parameter | Description |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Medium | Aprotic Solvent (e.g., Methanol) |

| Observation | Two distinct oxidation peaks are typically observed. |

| Peak 1 (approx. +0.84 V vs. SCE) | Attributed to the oxidation of the phenolic hydroxyl groups. |

| Peak 2 (approx. +1.0 V vs. SCE) | Associated with the oxidation of the central CH2 group of the β-diketone structure. |

Stability Profile in Model Research Systems and Analytical Solvents

The stability of this compound is a critical factor for its handling, storage, and application in research settings. The stability is predominantly governed by the inherent chemical lability of the curcumin molecule, particularly its susceptibility to degradation under various pH and environmental conditions. The tetrabutylammonium salt form is intended to enhance solubility and potentially improve stability in certain media compared to native curcumin.

pH-Dependent Stability:

Curcumin is known to be highly pH-sensitive. It exhibits its greatest stability in acidic conditions (pH 1-6). researchgate.net As the pH increases towards neutral and alkaline conditions (pH 7 and above), its degradation rate accelerates significantly. acs.orgnih.gov In a neutral or basic environment, the degradation of the curcumin molecule can occur rapidly, often within minutes. nih.gov This degradation involves the hydrolysis of the β-diketone moiety. The color of a curcumin solution can be an indicator of its stability, with a transition from yellow in acidic to neutral solutions to a reddish-brown in alkaline conditions, which is indicative of degradation. sci-hub.se

Stability in Analytical Solvents:

This compound, owing to the tetrabutylammonium counter-ion, is expected to exhibit good solubility in a range of polar organic solvents. Curcumin itself is readily soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, acetonitrile, and chloroform. nih.govnih.gov

Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for curcumin and is expected to be an effective solvent for the salt as well. Curcumin solutions in DMSO are relatively stable, though the long-term stability can still be a concern.

Alcohols (Methanol, Ethanol): Curcumin dissolves well in methanol and ethanol. nih.gov These solvents are frequently used for analytical purposes, such as in high-performance liquid chromatography (HPLC). The stability of curcumin in these alcoholic solutions is generally better than in aqueous solutions, particularly at neutral or alkaline pH.

Acetonitrile: As a common solvent in reversed-phase HPLC, acetonitrile is compatible with curcumin and its derivatives.

The tetrabutylammonium cation is generally stable in common analytical solvents. Tetrabutylammonium salts are known to be soluble in water and many organic solvents, a property that is advantageous for various chemical applications. chemicalbook.comnih.gov

Temperature and Light Sensitivity:

In addition to pH, the stability of curcumin is also influenced by temperature and light. Elevated temperatures can accelerate the degradation process. Exposure to light, particularly UV light, can also lead to photochemical degradation. Therefore, it is recommended that solutions of this compound be stored in a cool, dark place to minimize degradation.

Table 2: General Stability Profile of Curcumin in Various Conditions

| Condition | Stability of Curcumin Moiety | Notes |

|---|---|---|

| Acidic pH (1-6) | Relatively Stable | Minimal degradation observed. researchgate.net |

| Neutral to Alkaline pH (≥7) | Unstable | Rapid degradation occurs, often within minutes to hours. acs.orgnih.gov |

| Aqueous Solutions | Generally Unstable | Degradation is pH-dependent and rapid at physiological pH. nih.gov |

| Polar Organic Solvents (DMSO, Methanol, Ethanol) | Moderately Stable | Offers better stability compared to aqueous solutions. nih.govnih.gov |

| Elevated Temperature | Decreased Stability | Degradation rate increases with temperature. |

| Light Exposure | Decreased Stability | Susceptible to photodegradation. |

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Studies

Exploration of Molecular Targets and Intracellular Signaling Pathways in Cell-Free and Cellular Models (In Vitro)

Curcumin (B1669340) Sulfate (B86663) Tetrabutylammonium (B224687) Salt is the salt form of curcumin sulfate, a primary metabolite of curcumin. nih.gov While direct experimental data on the tetrabutylammonium salt derivative is highly specific, extensive in vitro research on curcumin and its metabolites provides a foundational understanding of its interactions with molecular targets and signaling pathways.

The biological activity of curcumin is significantly influenced by its interaction with various enzymes. In vitro studies have demonstrated that curcumin can modulate a range of enzymatic activities, which is central to its cellular effects. Curcumin is recognized as a non-competitive and selective inhibitor of phosphorylase kinase. nih.govnih.gov It also exhibits inhibitory effects on other kinases and enzymes involved in inflammatory and proliferative pathways. For instance, curcumin has been shown to inhibit the phosphorylation of ERK, IκB, and p38 in murine B cells, suggesting it can act as a potent inhibitor of signaling pathways activated upon B cell stimulation. nih.gov

Furthermore, curcumin and its derivatives have been investigated for their effects on enzymes like carbonic anhydrase. researchgate.net The metabolic transformation of curcumin into conjugates like curcumin sulfate can alter its biological activity. Studies comparing curcumin with its metabolites have shown that curcumin sulfate exhibits weaker inhibition of prostaglandin (B15479496) E2 production compared to the parent compound, indicating that sulfation can modulate its enzymatic regulatory effects. nih.gov The activation of cytoprotective enzymes via the Keap1-Nrf2-ARE pathway is another key mechanism, with oral curcumin supplements leading to increased expression of enzymes like NAD(P)H dehydrogenase 1 (NQO1) in human skin. mdpi.com

Table 1: Selected In Vitro Enzyme Modulation by Curcumin

| Enzyme/Pathway Target | Observed Effect | Model System | Reference |

|---|---|---|---|

| Phosphorylase Kinase | Selective, non-competitive inhibition | Cell-free system | nih.govnih.gov |

| ERK, IκB, p38 (phosphorylation) | Inhibition | Murine Splenic B Cells | nih.gov |

| Prostaglandin E2 Synthesis | Inhibition (weaker for curcumin sulfate) | - | nih.gov |

| NAD(P)H dehydrogenase 1 (NQO1) | Increased expression | Human Skin (from oral supplement) | mdpi.com |

| Carbonic Anhydrase (hCA-I, bCAII) | Inhibition (by curcumin-sulfonamide derivatives) | Enzyme assays | researchgate.net |

The interaction of curcumin with proteins is a critical aspect of its biological function, influencing its stability, solubility, and transport. Spectroscopic and molecular modeling techniques have been employed to characterize these interactions. Curcumin binds to various proteins, often through hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net

Studies with β-lactoglobulin (βLG), a major whey protein, show that it interacts with curcumin to form a 1:1 complex, primarily driven by hydrophobic forces. nih.gov This interaction significantly enhances the stability of the curcumin molecule. nih.gov Molecular docking studies suggest that curcumin binds to the central calyx of βLG. nih.gov Similarly, curcumin has been found to interact with serum albumin, which can enhance its fluorescence, a phenomenon utilized in quantitative protein analysis. nih.gov The binding involves the aromatic rings and the β-diketone moiety of the curcumin structure, which can form hydrogen bonds and engage in hydrophobic interactions with amino acid residues in protein binding pockets. nih.govresearchgate.net The flexible linker in the curcumin molecule also contributes to its ability to fit into various protein structures. nih.gov

Antioxidant and Pro-oxidant Activity Mechanisms in Controlled In Vitro Environments

Curcumin is well-documented for its dual role as both an antioxidant and a pro-oxidant, depending on the experimental conditions. nih.gov Its chemical structure, featuring phenolic hydroxyl groups and a β-diketone moiety, is responsible for these activities. nih.gov

As an antioxidant, curcumin effectively scavenges a variety of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide, in in vitro macrophage models. nih.gov The phenolic groups can donate a hydrogen atom to neutralize free radicals, thereby inhibiting processes like lipid peroxidation. nih.govbiorxiv.orgmdpi.com In vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) tests consistently demonstrate curcumin's potent antioxidant capacity. biorxiv.orgnih.gov

Conversely, curcumin can exhibit pro-oxidant behavior, particularly under certain conditions such as the presence of transition metal ions like copper or upon exposure to light. nih.govmdpi.combohrium.com When irradiated with blue light, curcumin can generate singlet oxygen, a highly reactive form of oxygen that can be toxic to cells. nih.gov This phototoxic property underlies its investigation as a potential photosensitizer in photodynamic therapy. nih.gov The interaction with copper can lead to the reduction of Cu(II) to Cu(I), a process that can initiate oxidative damage. bohrium.com

Table 2: In Vitro Antioxidant Activity of Curcumin

| Assay | Finding | Reference |

|---|---|---|

| DPPH Radical Scavenging | Efficient scavenging activity demonstrated. | biorxiv.orgnih.govnih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Shows potent reducing ability. | biorxiv.orgnih.gov |

| Superoxide Radical Scavenging | Effective scavenging with an IC50 of 29.63 ± 2.07 μg/ml. | academicjournals.org |

| Erythrocyte Lipid Peroxidation Inhibition | Inhibits membrane lipid peroxidation with an IC50 of 12.02 ± 1.03 μg/ml. | academicjournals.org |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are invaluable for elucidating the structural, electronic, and dynamic properties of curcumin and its derivatives at the molecular level.

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior and stability of molecules and their complexes. mdpi.com MD studies on curcumin have been used to explore its interaction with polymeric carriers, revealing how drug-polymer interactions contribute to the stability of amorphous solid dispersions. pharmaexcipients.com Simulations have also been employed to assess the stability of curcumin analogues when bound to protein targets, confirming that ligand-protein complexes can maintain structural stability over simulation timespans of up to 100 ns. researchgate.net These simulations often analyze metrics such as root mean square deviation (RMSD) and the radius of gyration (Rg) to understand the stability of the complex. mdpi.com Furthermore, MD simulations have been used to study the clustering behavior of curcumin molecules in aqueous solutions, a key factor related to its low bioavailability. arxiv.org The addition of a sulfate group and a bulky tetrabutylammonium counterion would be expected to significantly alter its solvation properties and interaction dynamics compared to the parent curcumin molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. tiu.edu.iqnih.gov DFT calculations have been instrumental in understanding the physicochemical properties of curcumin. tiu.edu.iq Studies have confirmed that the enol form of curcumin is more stable than the keto form, which is crucial for its reactivity and antioxidant properties. nih.govresearchgate.net The bond dissociation enthalpy (BDE) of the phenolic O-H bonds, a key parameter for antioxidant activity, has been calculated using DFT to rationalize experimental antioxidant assay results. nih.gov

DFT has also been used to study the interaction of curcumin with metal ions, such as Cu(I) and Cu(II). bohrium.comnih.gov These studies analyze the geometry of curcumin-metal complexes and the nature of the electronic interactions, revealing that complexation with Cu(II) can lead to its partial reduction to Cu(I). bohrium.comnih.gov Reactivity indexes and electrostatic potential maps derived from DFT calculations help in predicting the most reactive sites on the curcumin molecule and its derivatives, guiding the design of new compounds with enhanced activity. researchgate.net The electronic structure of the curcuminoid core is significantly influenced by substituents, and the introduction of a negatively charged sulfate group would alter the electron density distribution and reactivity of the molecule. researchgate.net

Tautomerism and Conformational Analysis

The biological interactions of Curcumin Sulfate Tetrabutylammonium Salt are intrinsically linked to its molecular structure, which is not static. Two key aspects of its dynamic nature are tautomerism and conformational flexibility. These phenomena dictate the three-dimensional shape of the molecule and the distribution of its electron density, which in turn govern how it interacts with biological targets.

Tautomerism

Curcumin and its derivatives are well-known to exist in a state of equilibrium between two principal tautomeric forms: a β-diketo form and a keto-enol form. nih.govresearchgate.netresearchgate.net Theoretical and experimental studies have extensively investigated this equilibrium for curcumin, providing a foundational understanding applicable to its salts.

The keto-enol tautomer is generally found to be more stable than the diketo form. nuft.edu.uanih.gov This increased stability is attributed to the formation of a strong intramolecular hydrogen bond within the enol structure and an extended π-conjugated system that allows for delocalization of electrons. nuft.edu.uacabidigitallibrary.orgresearchgate.net Density Functional Theory (DFT) calculations have corroborated these findings, indicating that the keto-enol form is significantly more stable across various solvents. nih.gov The presence of the sulfate and tetrabutylammonium moieties is not expected to fundamentally alter this intrinsic preference for the keto-enol form, although it may influence the equilibrium dynamics.

The surrounding environment, particularly the polarity of the solvent, plays a critical role in the position of the tautomeric equilibrium. nuft.edu.uacabidigitallibrary.orgresearchgate.net In polar and acidic environments, the keto form of curcumin is more prevalent, whereas non-polar and basic conditions favor the enol form. researchgate.netnuft.edu.ua For instance, studies in water-ethanol solutions have shown that the enol tautomer is dominant when the ethanol (B145695) concentration is high (>50%), but as the water content increases (increasing polarity), the equilibrium shifts toward the keto form. nih.gov This dependency on the solvent's dielectric constant suggests that the local environment at a biological binding site could modulate the tautomeric state of this compound. nih.gov

The relevance of this tautomerism extends to biological activity. Research on curcumin derivatives has demonstrated that the ability to form the enol tautomer is crucial for binding to targets like beta-amyloid (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.govnih.gov Curcumin derivatives capable of keto-enol tautomerization show significant binding to Aβ aggregates, while analogs locked in the keto form exhibit much weaker interactions. nih.gov This suggests that the enol form is the predominant bioactive conformation for certain interactions. nih.gov

| Tautomer | Relative Energy (kcal/mol) | Key Structural Feature | Predominant Environment |

|---|---|---|---|

| Keto-Enol Form | 0 (Reference) | Intramolecular H-bond, Extended Conjugation | Non-polar, Basic |

| β-Diketo Form | ~9-12 | Two Carbonyl Groups, Intermolecular H-bonding | Polar, Acidic, Neutral |

Note: The relative energy values are approximate and derived from computational studies on curcumin. The actual values may vary depending on the computational method and solvent model used.

Conformational Analysis

Beyond tautomerism, the curcumin scaffold possesses significant conformational flexibility. mdpi.com The molecule consists of two aromatic rings connected by a seven-carbon linker, which contains several single bonds around which rotation can occur. mdpi.com This flexibility allows the molecule to adopt various three-dimensional shapes, or conformers, to fit into the binding pockets of different biological targets. mdpi.com

Molecular dynamics simulations have revealed that the conformation of curcumin can change significantly when it binds to a protein active site. nih.gov The dihedral angles of the linker chain can vary, leading to different spatial arrangements of the phenyl and sulfate groups. This adaptability is crucial for its ability to interact with a wide range of proteins. The bulky tetrabutylammonium counter-ion, while not covalently bound to the curcumin sulfate moiety, could sterically influence the accessible conformations in the solid state or in non-polar environments.

Influence of Tetrabutylammonium Counterion on Research Applications

Modulation of Solubility and Partitioning for In Vitro Assay Systems

One of the primary limitations in the in vitro study of curcumin (B1669340) is its extremely low aqueous solubility, which is reported to be as low as 0.6 µg/mL. This poor solubility hinders its use in many biological assay systems that are aqueous-based. The pairing of curcumin sulfate (B86663) with a tetrabutylammonium (B224687) counterion significantly addresses this challenge.

The tetrabutylammonium cation, with its four butyl chains, introduces a significant hydrophobic character to the salt. This property enhances the solubility of the compound in organic solvents and can improve its partitioning into less polar environments, such as the lipid bilayers of cells or liposomes used in transport studies. Ionic liquids (ILs) with bulky, shielded charges like tetrabutylammonium are known to be particularly effective for the extraction and solubilization of hydrophobic biomolecules like curcumin. Research has shown that certain quaternary ammonium (B1175870) salts can increase curcumin's solubility to levels as high as 55 mg/mL in aqueous solutions, a dramatic increase from its native state. This enhanced solubility is crucial for achieving relevant concentrations in in vitro assays, ensuring that observed biological effects are not limited by the compound's ability to remain in solution.

Table 1: Comparison of Curcumin Solubility in Different Systems This table is illustrative, based on data for curcumin and the effect of related solubilizing agents.

| Solvent/System | Reported Solubility of Curcumin | Fold Increase (Approx.) | Reference |

|---|---|---|---|

| Water (pH 7.4) | 0.6 µg/mL | 1x | |

| Heat-Treated Water | 7.4 µg/mL | ~12x | |

| Aqueous solution with [N₂₂₂₁₄]Br | ~55 mg/mL | ~91,000x | |

| Chitosan Nanoparticles | 180 mg/mL | ~300,000x |

Role as a Phase Transfer Catalyst in Curcumin Derivatization

In synthetic organic chemistry, the tetrabutylammonium ion is widely recognized for its role as a phase transfer catalyst (PTC). Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This is particularly relevant for the chemical modification, or derivatization, of curcumin.

Many organic reactions require non-polar, aprotic solvents, where ionic species like curcumin sulfate would be insoluble. A PTC, such as a tetrabutylammonium salt, overcomes this barrier. The mechanism involves the tetrabutylammonium cation (Q⁺) pairing with the curcumin sulfate anion (Cur-SO₄⁻) in the aqueous phase to form an ion pair [Q⁺][Cur-SO₄⁻]. Due to the lipophilic nature of the butyl groups on the cation, this ion pair is soluble in the organic phase. Once transported into the organic phase, the curcumin sulfate anion is highly reactive and can readily participate in reactions such as alkylation or esterification with an organic-soluble substrate.

This catalytic cycle allows for the synthesis of novel curcumin derivatives under milder reaction conditions, often with improved yields and faster reaction times compared to traditional methods. The use of tetrabutylammonium salts as PTCs is a cornerstone of green chemistry, finding extensive application in a variety of organic transformations.

Impact on Electrochemical Behavior and Sensor Development

The tetrabutylammonium counterion has a significant impact on the electrochemical analysis of curcumin, where it is primarily used as a component of the supporting electrolyte in non-aqueous media. Electrochemical sensors offer a simple, sensitive, and cost-effective method for detecting and quantifying curcumin.

Curcumin is an electroactive compound, meaning it can be oxidized or reduced at an electrode surface. Studies using cyclic voltammetry to investigate curcumin's electrochemical behavior have been performed in acetonitrile (B52724) solutions containing tetrabutylammonium hexafluorophosphate (B91526) as the supporting electrolyte. In such a system, curcumin exhibits distinct anodic (oxidation) signals. For instance, at a boron-doped diamond electrode, curcumin shows two oxidation peaks at approximately 0.400 V and 1.900 V.

The role of the tetrabutylammonium salt is to provide conductivity to the organic solvent and to create a stable electrochemical environment for the redox reactions to occur. It does not typically participate directly in the electron transfer process of the analyte but is essential for the function of the electrochemical cell. The precise potentials and peak currents observed are critical for the development of sensitive and selective electrochemical sensors for curcumin quantification in various samples, including food and supplements.

Table 2: Electrochemical Oxidation Peaks of Curcuminoids in Tetrabutylammonium Hexafluorophosphate–Acetonitrile Solution Data obtained at a Boron-Doped Diamond Electrode (BDDE) vs. Ag/AgCl.

| Compound | Anodic Peak 1 (V) | Anodic Peak 2 (V) | Reference |

|---|---|---|---|

| Curcumin (CU) | 0.400 | 1.900 | |

| Bis-demethoxycurcumin (BDMCU) | 0.600 | 2.000 |

Application in Aqueous Two-Phase Systems for Separation and Purification Research

Aqueous two-phase systems (ATPS) represent an effective and environmentally friendly liquid-liquid extraction technique for the separation and purification of biomolecules. These systems are formed by mixing two incompatible water-soluble components, such as a polymer (e.g., polyethylene (B3416737) glycol) and a salt (e.g., ammonium sulfate), which separate into two distinct aqueous phases.

The partitioning of a target molecule, like curcumin, between the two phases is determined by its physicochemical properties, including hydrophobicity, charge, and size. The presence of the tetrabutylammonium counterion in Curcumin Sulfate Tetrabutylammonium Salt would profoundly influence its partitioning behavior in an ATPS.

Table 3: Common Components of Aqueous Two-Phase Systems Used for Curcumin Extraction

| Phase 1 Component | Phase 2 Component | Application | Reference |

|---|---|---|---|

| Polyethylene Glycol (PEG) 6000 | Sodium Sulfate | Curcumin Partitioning | |

| Ethanol (B145695) | Ammonium Sulfate | Curcumin Extraction | |

| Imidazolium Ionic Liquid | Potassium Hydrogen Phosphate | Curcuminoid Separation | |

| Pluronic F68 (copolymer) | Cholinium-based Ionic Liquids | Curcumin Purification |

Future Directions and Emerging Research Avenues

Development of Advanced Analytical Probes and Reference Standards for Curcumin (B1669340) Metabolites

A critical area of ongoing research is the development of sophisticated tools to detect and quantify curcumin and its metabolites in biological systems. The transient nature and low concentrations of these metabolites necessitate highly sensitive and specific analytical methods.

Fluorescent Probes: Curcumin's inherent fluorescent properties make it an attractive scaffold for designing novel fluorescent probes. nih.gov Researchers are modifying the curcumin structure to create probes that can selectively bind to and image specific biological targets, such as amyloid-β plaques in Alzheimer's disease, reactive oxygen species, and even distinguish between different types of adipose tissue. nih.govnih.gov For instance, TPE-modified curcumin derivatives have been developed as AIEE-active (aggregation-induced enhanced emission) fluorescent probes for detecting metal ions like Cu2+ in aqueous solutions. rsc.orgresearchgate.net These probes offer the potential for real-time visualization of biological processes and the distribution of curcumin derivatives in living cells and organisms. nih.gov

Reference Standards: The accuracy and reproducibility of analytical methods heavily rely on the availability of high-purity reference standards. Compounds like Curcumin Sulfate (B86663) Tetrabutylammonium (B224687) Salt serve this vital role. As a stable, well-characterized form of a key curcumin metabolite, it allows for the precise calibration of analytical instruments and the validation of assays designed to measure curcumin sulfate levels in plasma, tissues, and other biological matrices. Organizations such as the United States Pharmacopeia (USP) and the National Institute of Standards and Technology (NIST) provide certified reference materials for curcuminoids, ensuring the quality and consistency of research and product development. drugfuture.comnist.govnawah-scientific.com The availability of such standards is crucial for pharmacokinetic and metabolic studies that are essential for understanding the fate of curcumin in the body.

The table below summarizes key data for Curcumin Sulfate Tetrabutylammonium Salt, illustrating the type of information available for such reference standards.

| Property | Value | Source |

| Molecular Formula | C37H55NO9S | LGC Standards |

| Molecular Weight | 689.9 | LGC Standards |

| Appearance | Yellow Solid | Toronto Research Chemicals |

| Purity | >95% (HPLC) | LGC Standards |

| Storage Temperature | -20°C | LGC Standards |

Exploration of Novel Synthetic Modifications and Analogues with Tuned Reactivity

To address the limitations of natural curcumin, extensive efforts are underway to synthesize novel analogues with improved physicochemical properties and biological activities. nih.gov The chemical structure of curcumin offers multiple sites for modification, including the β-diketone moiety, the phenolic hydroxyl groups, and the aromatic rings. rsc.org

Strategies for Modification:

Modification of the β-diketone moiety: This part of the molecule is crucial for its metal-chelating properties and is also a site of metabolic instability. Synthesizing analogues with modified central linkers, such as monocarbonyl analogues (MACs), has been shown to improve stability and, in some cases, enhance cytotoxic activity against cancer cells. phcogrev.com

Modification of the phenolic and methoxy (B1213986) groups: Altering the substituents on the aromatic rings can significantly impact the antioxidant and anti-inflammatory properties of the resulting analogues. nih.gov

Development of Hybrid Molecules: Researchers are creating hybrid molecules by conjugating curcumin with other therapeutic agents to enhance targeting and efficacy. For example, a bioconjugate of Luteinizing Hormone-Releasing Hormone (LHRH) and curcumin has been synthesized to target pancreatic cancer cells that express LHRH receptors. nih.gov

These synthetic strategies aim to fine-tune the reactivity and pharmacokinetic profile of curcumin, leading to the development of more potent and bioavailable therapeutic agents. phcogrev.comnih.gov The table below provides examples of synthetic curcumin analogues and their targeted improvements.

| Analogue Type | Modification Strategy | Desired Improvement |

| Monocarbonyl Analogues (MACs) | Replacing the β-diketone with a single carbonyl group | Enhanced stability and bioavailability phcogrev.com |

| Difluorocurcumin (CDF) | Fluorination of the curcumin structure | Increased metabolic stability nih.gov |

| Polyethylene (B3416737) Glycosylated (PEGylated) Curcumin | Attachment of PEG chains | Improved water solubility nih.gov |

| Heterocyclic Analogues | Incorporation of pyrazole (B372694) or isoxazole (B147169) rings | Altered biological activity and potency nih.gov |

Expansion of Computational Models for Complex Biological System Interactions

Computational modeling has become an indispensable tool in modern drug discovery and development, and its application to curcumin research is rapidly expanding. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights into how curcumin and its analogues interact with biological targets at the molecular level. nih.govmdpi.comresearchgate.net

Applications in Curcumin Research:

Target Identification and Validation: Computational methods help identify potential binding sites for curcumin on various proteins, such as enzymes and transcription factors. For example, docking studies have been used to elucidate the binding mechanisms of curcumin analogues as inhibitors of bacterial RecA protein, a target for developing antibiotic adjuvants. nih.gov

Rational Drug Design: By simulating the interaction between a curcumin analogue and its target, researchers can predict the binding affinity and design new molecules with improved efficacy. This approach facilitates the rational design of analogues with specific therapeutic properties, such as enhanced anti-cancer or anti-inflammatory activity. nih.govnih.gov

Understanding Mechanisms of Action: MD simulations can model the dynamic behavior of curcumin-protein complexes over time, providing a deeper understanding of the conformational changes and energetic factors that govern these interactions. researchgate.net This information is crucial for elucidating the molecular mechanisms underlying curcumin's diverse biological effects.

Recent computational studies have explored the interactions of curcumin and its derivatives with targets involved in obesity and type 2 diabetes, providing a theoretical basis for their potential therapeutic use in these conditions. mdpi.comnih.gov These in silico analyses pave the way for more focused in vitro and in vivo experiments. mdpi.com

Advanced Chemical Separations and Purification Technologies

The production of high-purity curcuminoids, both from natural sources and synthetic routes, is essential for pharmaceutical applications and research. Commercially available curcumin is often a mixture of curcumin, demethoxycurcumin (B1670235) (DMC), and bisdemethoxycurcumin (B1667434) (BDMC). mdpi.com The development of efficient and scalable separation and purification technologies is therefore a key area of focus.

Traditional and Modern Techniques:

Column Chromatography: This has been a standard method for separating curcuminoids using a stationary phase like silica (B1680970) gel and a mobile phase of solvent mixtures. acs.orgacs.orgupdatepublishing.com

Crystallization: This technique is used to purify curcumin from mixtures by exploiting differences in solubility. Single-step crystallization processes have been developed to obtain curcumin with purities exceeding 99%. mdpi.com

Supercritical Fluid Chromatography (SFC): This advanced technique utilizes supercritical carbon dioxide as a mobile phase, offering an environmentally friendly and efficient method for separating curcuminoids. nih.govresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC): This is another sophisticated liquid-liquid chromatography technique that has been successfully applied to the purification of curcuminoids. acs.orgnih.gov

The combination of different techniques, such as crystallization followed by column chromatography, has been shown to be effective for recovering highly pure forms of all three major curcuminoids from crude extracts. acs.org These advanced methods are crucial for providing the well-characterized compounds needed for clinical studies and the development of curcumin-based therapeutics. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Curcumin Sulfate Tetrabutylammonium Salt?

- Methodology : Curcumin sulfate is typically prepared via sulfation of curcumin using sulfating agents (e.g., sulfur trioxide complexes), followed by cation exchange with tetrabutylammonium salts (e.g., tetrabutylammonium acetate or hydroxide). The sulfated intermediate is isolated and purified via precipitation or solvent extraction. For example, sulfation using Me₃N·SO₃ followed by cation exchange with tetrabutylammonium acetate yields the tetrabutylammonium salt with ~77% efficiency in multi-step processes .

- Key Parameters : Reaction temperature (20–40°C), stoichiometry of sulfating agent, and pH control during cation exchange.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Analytical Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm sulfation at hydroxyl groups and cation integration.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect byproducts (e.g., residual tetrabutylammonium salts) .

- UV-Vis Spectroscopy : Absorption spectra (e.g., λmax ~420 nm for curcumin derivatives) to assess stability and degradation.

- Infrared (IR) Spectroscopy : Detection of sulfate ester bonds (~1250 cm⁻¹) and hydrogen bonding patterns .

Q. How does the tetrabutylammonium cation influence solubility and reactivity in organic media?

- Solubility : The tetrabutylammonium cation enhances solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) due to its lipophilic alkyl chains, enabling homogeneous reaction conditions .

- Reactivity : Acts as a phase-transfer catalyst, facilitating anion (sulfate) participation in organic-phase reactions, such as nucleophilic substitutions or oxidations .

Advanced Research Questions

Q. How can sulfation efficiency be optimized while minimizing curcumin degradation?

- Experimental Design :

- Reagent Selection : Use stabilized sulfating agents (e.g., SO₃·Pyridine) to reduce side reactions.

- Temperature Control : Maintain temperatures below 50°C to prevent curcumin decomposition.

- Cation Exchange : Optimize molar ratios of tetrabutylammonium salts (e.g., hydroxide vs. acetate) to maximize yield. Data from analogous systems show >90% sulfate extraction efficiency with hydroxide salts .

Q. How do competing anions (e.g., phosphate, nitrate) affect the stability and isolation of this compound?

- Anion Competition : In extraction or purification steps, strongly basic anions (e.g., OH⁻) may displace sulfate from the tetrabutylammonium complex, reducing yield. Preferential binding follows the Hofmeister series: OH⁻ > CH₃COO⁻ > Cl⁻ > NO₃⁻ .

- Mitigation Strategies : Use buffered aqueous phases or anion-exchange resins to sequester competing ions. For example, acetate salts improve selectivity in sulfate extraction .

Q. What are the implications of residual tetrabutylammonium salts in analytical assays?

- Interference Risks : Residual salts may suppress ionization in MS or distort NMR signals.

- Detection and Quantification :

- LC-MS : Employ reverse-phase chromatography with ion-pairing agents (e.g., trifluoroacetic acid) to separate and quantify residual salts .

- Conductivity Measurements : Detect ionic impurities in aqueous solutions post-purification .

Q. How can researchers reconcile contradictory data on sulfate extraction efficiency across different solvent systems?

- Case Analysis : Contradictions often arise from solvent polarity and anion-exchange capacity. For instance, hydroxide salts show high sulfate extraction in dichloromethane but fail in acetonitrile due to reduced ion-pair stability.

- Resolution : Conduct control experiments with standardized solvents and anions. Reference studies using tetrabutylammonium hydroxide in dichloromethane report >90% sulfate extraction, while acetate salts perform better in polar solvents .

Q. What strategies enhance the stability of this compound during long-term storage?

- Degradation Pathways : Hydrolysis of sulfate ester bonds in humid conditions or acidic media.

- Stabilization Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.